N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an oxane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Attachment of the Oxane Ring: The piperazine intermediate is then reacted with 4-phenyloxane-4-carboxylic acid under acidic conditions to form the oxane ring.
Final Coupling: The final step involves coupling the oxane intermediate with the piperazine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide.
Reduction: Formation of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs) and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at adrenergic receptors, influencing neurotransmitter release and vascular tone.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.
Uniqueness
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxyphenyl group and oxane carboxamide moiety differentiate it from other piperazine-based compounds, potentially offering unique therapeutic benefits and applications.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-30-23-9-7-22(8-10-23)28-17-15-27(16-18-28)14-13-26-24(29)25(11-19-31-20-12-25)21-5-3-2-4-6-21/h2-10H,11-20H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNRRMPFHHIZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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